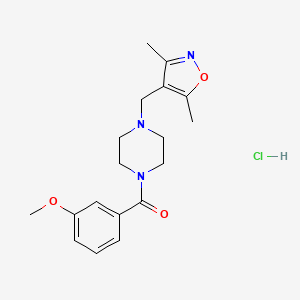
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O3 and its molecular weight is 365.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antiretroviral Applications
- CCR5 Receptor Antagonists for HIV Treatment : CCR5 receptor antagonists like 873140 show potent antiviral effects for HIV-1. These compounds, including related structures, act as noncompetitive allosteric antagonists of the CCR5 receptor, crucial in HIV-1 management (Watson et al., 2005).
- HIV-1 Reverse Transcriptase Inhibitors : Compounds analogous to (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride have shown significant inhibition of HIV-1 reverse transcriptase, a key enzyme in HIV replication. This suggests potential use in antiretroviral therapy (Romero et al., 1994).
Antidepressant and Anxiolytic Potential
- Serotonergic Antagonists for Depression : Compounds like HBK-15, structurally related to the compound , have shown significant antidepressant and anxiolytic properties. They act as antagonists at 5-HT1A, 5-HT7, and 5-HT3 receptors (Pytka et al., 2017).
Antimicrobial and Antibacterial Applications
- Antimicrobial Activity : New derivatives of 1,2,4-triazole, similar in structure to the queried compound, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Triazole Derivatives with Antibacterial Properties : Novel triazole analogues of piperazine have shown significant inhibition of bacterial growth, indicating potential as antibacterial agents (Nagaraj et al., 2018).
Anti-Inflammatory and Analgesic Applications
- Synthesis of Anti-Inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone, structurally related to the queried compound, have shown potential as anti-inflammatory and analgesic agents. This indicates possible therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Cancer Research
- Broad-Spectrum Anti-Cancer Activity : O-Arylated diazeniumdiolates, related in structure to the compound , have shown promising activity in various cancer models, including prostate cancer, leukemia, liver cancer, multiple myeloma, and ovarian cancer (Keefer, 2010).
Pharmacokinetics and Drug Metabolism
- Determination in Biological Systems : Methods have been developed for determining the concentration of similar compounds in biological systems like rat plasma, which is crucial for understanding pharmacokinetics and drug metabolism (Noh et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been known to exhibit inhibitory activity against proteins like brd4 .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit their targets through direct binding . The binding of these compounds to their targets can lead to changes in the target’s function, potentially leading to the observed biological effects.
Biochemical Pathways
Based on the potential target mentioned above (brd4), it could be involved in pathways related to gene expression and cellular proliferation .
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Based on the potential target mentioned above (brd4), the compound could potentially affect gene expression and cellular proliferation .
Propiedades
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3.ClH/c1-13-17(14(2)24-19-13)12-20-7-9-21(10-8-20)18(22)15-5-4-6-16(11-15)23-3;/h4-6,11H,7-10,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKZEDLKTPXYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

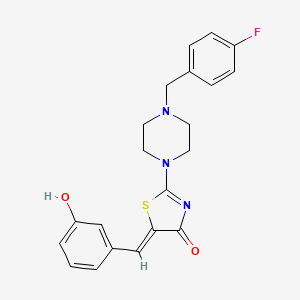
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
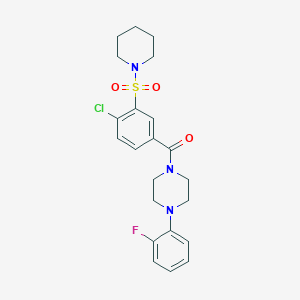
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)
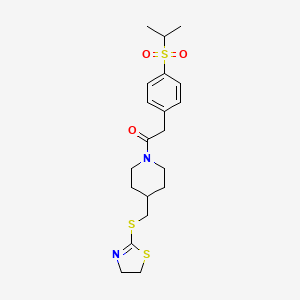
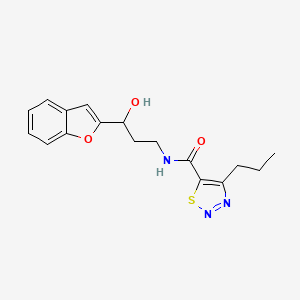
![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)
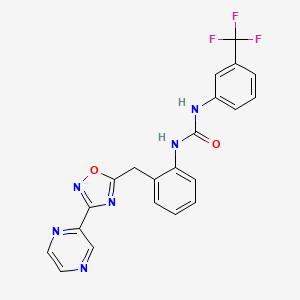
![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)
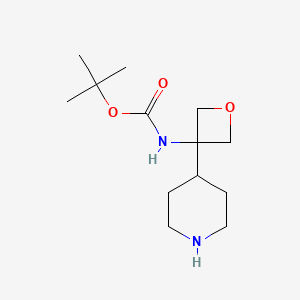



![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)